cefepime

Beschreibung

Eigenschaften

IUPAC Name |

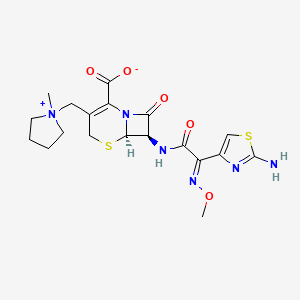

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFLCNVBZFFHBT-FKULVZFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164213 | |

| Record name | Cefepime, E- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97164-57-3, 149261-27-8, 88040-23-7 | |

| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97164-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefepime, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149261278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefepime, E- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFEPIME, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0114Q3738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefepime: Molecular Pharmacodynamics and Mechanism of Action against Gram-Negative Pathogens

[1]

Executive Summary: The Fourth-Generation Advantage

Cefepime is a fourth-generation parenteral cephalosporin that occupies a unique pharmacochemical niche. Unlike third-generation agents (e.g., ceftazidime, ceftriaxone), this compound possesses a zwitterionic structure that significantly enhances its outer membrane permeability in Gram-negative bacteria.[1][2][3][4] This guide dissects the molecular mechanisms governing this compound’s entry, target engagement, and stability, providing researchers with the causal logic required for advanced drug development and susceptibility profiling.

Molecular Architecture: The Zwitterionic "Trojan Horse"

The efficacy of this compound against recalcitrant Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Enterobacter spp.) is directly attributable to its C-3 quaternary ammonium substitution.

Structural Electrostatics

-

Net Charge: Neutral (Zwitterion).

-

Components:

-

C-7 Side Chain: 2-aminothiazolyl-methoxyimino group. Function: Enhances affinity for Penicillin-Binding Proteins (PBPs) and confers stability against many

-lactamases. -

C-3 Side Chain: N-methylpyrrolidine (quaternary ammonium). Function: Creates a dipole that facilitates rapid transit through the water-filled porin channels (OmpF and OmpC) of the outer membrane.

-

The Porin Penetration Advantage

Gram-negative bacteria possess a net negative surface charge. Anionic antibiotics (like many 3rd-gen cephalosporins) face electrostatic repulsion at the porin entrance. This compound's zwitterionic nature neutralizes this repulsion, allowing it to diffuse into the periplasmic space significantly faster than ceftazidime. This rapid influx creates a high periplasmic concentration, driving the equilibrium toward PBP binding despite the presence of periplasmic

Figure 1: Molecular entry and target engagement pathway of this compound in Gram-negative bacteria.

Mechanism of Action: The Lethal Interface

Target Specificity (PBP Binding)

Upon reaching the periplasm, this compound acts as a suicide substrate for Penicillin-Binding Proteins (PBPs), which are transpeptidases essential for peptidoglycan cross-linking.

-

Primary Target (Enterobacterales, P. aeruginosa): PBP 3 .

-

Effect: Inhibition of PBP 3 blocks septation, leading to filamentation (elongation without division).

-

-

Secondary Targets: PBP 1a and 1b .

-

Effect: Inhibition of these major transpeptidases/transglycosylases weakens the cell wall integrity, leading to rapid osmotic lysis.

-

-

Binding Kinetics: this compound acylates the active site serine residue of the PBP. The formation of this stable acyl-enzyme complex is irreversible on the biological timescale of the bacterium.

Stability Against Resistance Enzymes

-

AmpC

-lactamase: this compound is a poor substrate for AmpC enzymes (chromosomally encoded in Enterobacter, Citrobacter, Serratia).[5] It forms a stable acyl-enzyme complex with AmpC that is hydrolyzed very slowly, allowing the drug to remain active. -

ESBLs: this compound is labile to hydrolysis by Extended-Spectrum

-Lactamases (ESBLs) and Carbapenemases (KPC, NDM).

Experimental Validation Protocols

To rigorously validate the mechanism of action and potency, the following self-validating protocols are recommended.

Protocol: Competitive PBP Binding Assay (Bocillin FL)

This assay determines the affinity of this compound for specific PBPs by competing with a fluorescent penicillin derivative (Bocillin FL).

Objective: Visualize which PBPs are bound by this compound at varying concentrations.

Materials:

-

Bacterial strain (e.g., E. coli K12 or P. aeruginosa PAO1).

-

This compound (stock solution).

-

Bocillin FL (fluorescent penicillin).[6]

-

Lysis buffer (PBS + protease inhibitors).[7]

-

SDS-PAGE reagents.[7]

-

Fluorescence scanner (e.g., Typhoon).

Workflow:

-

Membrane Preparation: Grow bacteria to exponential phase (

). Harvest, lyse via sonication, and isolate membrane fraction via ultracentrifugation (100,000 x g, 60 min). -

Pre-Incubation (Competition): Aliquot membrane proteins (50 µ g/sample ). Incubate with increasing concentrations of this compound (0, 0.1, 1, 10, 100 µg/mL) for 30 min at 37°C.

-

Logic: this compound will bind its specific targets, blocking the active sites.[8]

-

-

Labeling: Add Bocillin FL (final conc. 10-20 µM) to all samples. Incubate for 30 min at 37°C.

-

Logic: Bocillin FL will label any remaining unbound PBPs.

-

-

Denaturation: Stop reaction with SDS-loading buffer and boil for 3 min.

-

Resolution: Run samples on 10% SDS-PAGE.

-

Visualization: Scan gel for fluorescence.

-

Result Interpretation: Disappearance of a fluorescent band at a specific molecular weight indicates this compound has bound that PBP.

-

Figure 2: Workflow for Competitive PBP Binding Assay using Bocillin FL.

Quantitative Data Summary: PBP Affinity ( )

Note: Values are approximate representatives from literature for E. coli.

| PBP Target | Function | This compound | Ceftazidime | Physiological Consequence |

| PBP 1a/1b | Elongation | 0.25 (High Affinity) | > 10 | Rapid Lysis |

| PBP 2 | Rod Shape | > 10 (Low Affinity) | > 10 | Rounding (if solely inhibited) |

| PBP 3 | Septation | 0.06 (Very High Affinity) | 0.1 | Filamentation |

Interpretation: this compound's dual high affinity for PBP 3 and PBP 1a/1b explains its potent bactericidal activity compared to agents that primarily target only PBP 3.

Clinical & Translational Implications[4][5]

Pharmacodynamic Index:

This compound exhibits time-dependent killing . The critical pharmacodynamic parameter is the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (

-

Target for Gram-Negatives: 60–70%

is required for maximal bactericidal activity.[9] -

Dosing Logic: Due to its half-life (~2 hours), extended infusion (3-4 hours) or continuous infusion strategies are often employed in critical care to maximize

against organisms with elevated MICs (e.g., P. aeruginosa with MIC 8 µg/mL).

The "Eagle Effect" Warning

At very high concentrations, some beta-lactams exhibit reduced killing (Eagle effect). However, this compound's broad PBP binding profile (PBP 1a/b + 3) minimizes this risk compared to penicillin, ensuring consistent lysis at therapeutic doses.

References

-

National Center for Biotechnology Information (NCBI). "this compound - StatPearls." StatPearls Publishing, 2024. [Link]

-

Endimiani, A., et al. "this compound: a reappraisal in an era of increasing antimicrobial resistance." Expert Review of Anti-infective Therapy, 2008. [Link]

-

Kocaoglu, O., et al. "Penicillin-Binding Protein Imaging Probes." Current Protocols in Chemical Biology, 2011. [Link]

-

Burgess, D.S., et al. "Pharmacokinetics and pharmacodynamics of this compound administered by intermittent and continuous infusion." Clinical Therapeutics, 2000.[4] [Link]

-

Tamma, P.D., et al. "this compound versus Carbapenems for Treatment of AmpC Beta-Lactamase-Producing Enterobacterales Bloodstream Infections." Clinical Infectious Diseases, 2023.[10][11] [Link]

Sources

- 1. This compound: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on Characterization, Properties, and Analytical Methods of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Versus Carbapenem Therapy for the Treatment of Invasive Infections With Inducible Chromosomal AmpC-Producing Enterobacterales: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 9. This compound Population Pharmacokinetics, Antibacterial Target Attainment, and Estimated Probability of Neurotoxicity in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. This compound versus carbapenems for treatment of AmpC beta-lactamase-producing Enterobacterales bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefepime: A Comprehensive Technical Guide on its Chemical Properties and Synthesis

This in-depth guide provides a detailed exploration of the fourth-generation cephalosporin antibiotic, cefepime. It is intended for researchers, scientists, and professionals in drug development, offering a thorough understanding of its chemical properties and the intricate pathways of its synthesis. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its molecular behavior and the logic of its chemical construction.

Introduction: The Significance of this compound

This compound is a vital antibiotic in the clinical setting, prized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other cephalosporins. Its unique zwitterionic structure, featuring a positively charged quaternary ammonium group at the C-3' position and a negatively charged carboxylate at C-4, allows for enhanced penetration through the outer membrane of Gram-negative bacteria and increased stability against many β-lactamases. This guide will dissect the chemical underpinnings of these advantageous properties.

Chemical Properties of this compound

The clinical efficacy and pharmaceutical formulation of this compound are directly governed by its inherent chemical and physical properties. Understanding these characteristics is paramount for its effective use and for the development of new derivatives.

Structural Features and Stereochemistry

This compound's core is the 7-aminocephalosporanic acid (7-ACA) nucleus, common to many cephalosporins. Key modifications distinguish it as a fourth-generation agent. The C-7 side chain contains a 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group, which confers potent antibacterial activity. At the C-3 position, a 3-((N-methylpyrrolidinio)methyl) group is present, contributing to its enhanced spectrum and stability.

Caption: Key structural features of the this compound molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding its behavior in both biological systems and pharmaceutical formulations.

| Property | Value | Significance |

| Molecular Formula | C19H24N6O5S2 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 480.56 g/mol | Influences diffusion and transport across biological membranes. |

| Appearance | White to pale yellow crystalline powder | Important for identification and quality control in pharmaceutical preparations. |

| Water Solubility | Freely soluble | High water solubility is crucial for its administration as an intravenous injection. |

| pKa1 (Carboxylic Acid) | ~2.6 | The acidity of the C-4 carboxylic acid group, which is deprotonated at physiological pH. |

| pKa2 (N-methylpyrrolidine) | ~7.9 | The basicity of the pyrrolidine nitrogen, which is protonated at physiological pH, contributing to the zwitterionic nature. |

| Melting Point | ~150 °C (decomposes) | Indicates thermal stability; decomposition suggests careful handling at elevated temperatures. |

Synthesis Pathways of this compound

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry and functional group manipulations. While several routes have been developed, a common and illustrative pathway involves the acylation of a modified 7-aminocephalosporanic acid (7-ACA) core followed by the introduction of the C-3 side chain.

General Synthetic Strategy

The overarching strategy involves the construction of the C-7 acyl side chain and its subsequent coupling with the 7-amino group of a suitably protected cephalosporin nucleus. This is followed by the displacement of a leaving group at the C-3' position with N-methylpyrrolidine.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Steps

A representative synthesis is outlined below, highlighting the key transformations and the rationale behind the chosen reagents.

Step 1: Preparation of the C-7 Side Chain

The 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain is a common motif in later-generation cephalosporins. Its synthesis often begins with ethyl 2-(hydroxyimino)-3-oxobutanoate.

-

Thiazole Ring Formation: The starting material is reacted with thiourea to form the aminothiazole ring.

-

O-methylation: The oxime is then methylated, typically using dimethyl sulfate, to yield the methoxyimino group. This specific group is crucial for providing steric hindrance against β-lactamase enzymes.

-

Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling.

Step 2: Modification of the 7-ACA Nucleus

The commercially available 7-ACA is the starting point for the cephalosporin core.

-

Protection: The carboxylic acid at C-4 is often protected as an ester (e.g., a benzhydryl ester) to prevent its interference in subsequent reactions. The amino group at C-7 is also typically protected.

-

Activation of C-3': The acetoxy group at the C-3' position is a good leaving group, but it can be displaced by a stronger nucleophile like iodide to facilitate the subsequent reaction with N-methylpyrrolidine.

Step 3: Coupling and Side Chain Introduction

-

Acylation: The activated C-7 side chain is coupled with the deprotected 7-amino group of the cephalosporin nucleus. This is a critical step that forms the amide bond. Common coupling agents include dicyclohexylcarbodiimide (DCC) or activated esters.

-

Nucleophilic Substitution at C-3': The C-3' leaving group is displaced by N-methylpyrrolidine. This reaction introduces the quaternary ammonium group that is a hallmark of this compound and is essential for its broad-spectrum activity and ability to penetrate the outer membrane of Gram-negative bacteria. The choice of N-methylpyrrolidine is a result of extensive structure-activity relationship studies to optimize potency and pharmacokinetic properties.

Step 4: Deprotection and Isolation

-

Final Deprotection: The protecting groups on the carboxylic acid are removed, often under acidic conditions (e.g., with trifluoroacetic acid), to yield the final zwitterionic this compound molecule.

-

Purification: The crude product is then purified, typically by crystallization or chromatography, to yield the final active pharmaceutical ingredient (API) with high purity.

Technical Guide: Cefepime Zwitterionic Properties & Outer Membrane Penetration

This guide provides a rigorous technical analysis of cefepime's zwitterionic properties and their direct impact on outer membrane permeation, designed for drug development professionals.

Executive Summary: The Zwitterionic Advantage

In the design of Gram-negative antibiotics, the outer membrane (OM) represents the primary barrier to efficacy. Unlike third-generation cephalosporins (e.g., ceftazidime) which often carry a net negative charge, This compound is engineered as a zwitterion . This structural distinction allows it to evade the "Donnan potential" repulsion exerted by the negatively charged lipopolysaccharide (LPS) layer and traverse porin channels (OmpF/OmpC) with significantly higher efficiency.

Key Technical Insight:

this compound exhibits a permeation coefficient (P) through OmpF porins in the range of 10–50 × 10⁻⁵ cm/s , compared to <1 × 10⁻⁵ cm/s for many anionic cephalosporins. This rapid influx is critical for overcoming the kinetic competition with periplasmic

Molecular Architecture & Charge Distribution

The superior permeation of this compound is strictly a function of its specific chemical topology.

Structural Determinants

-

C-3 Position (Cationic Center): Contains a quaternary

-methylpyrrolidine group. This nitrogen is permanently positively charged, independent of pH. -

C-4 Position (Anionic Center): Contains a carboxylate group (

), which is deprotonated and negatively charged at physiological pH (7.4). -

C-7 Position: Contains the standard aminothiazole ring common to many cephalosporins.

The "Net Neutral" Effect

At pH 7.4, the permanent positive charge at C-3 cancels the negative charge at C-4, resulting in a net neutral (zwitterionic) molecule.

-

Dipole Orientation: The separation of charges creates a strong dipole moment. This dipole aligns with the internal electric field of the porin channel (which has a constriction zone lined with charged residues), facilitating "electrostatic steering" through the pore.

Figure 1: Structural logic of this compound's zwitterionic nature leading to enhanced permeation.

Mechanism of Action: Porin Permeation Dynamics

The Donnan Potential Barrier

Gram-negative bacteria are coated in LPS, which is highly anionic. This creates a Donnan potential —a negative electrostatic shield that repels anionic molecules.

-

Anionic Drugs (e.g., Ceftazidime): Repelled by the LPS surface; entry into the porin vestibule is energetically unfavorable.

-

Zwitterionic this compound: "Invisible" to the long-range repulsion of the LPS. It freely enters the porin vestibule.

Porin Transit (OmpF/OmpC)

Inside the porin (specifically OmpF), the "eyelet" region contains a transverse electric field created by negative residues (Asp113, Glu117) on the L3 loop and positive residues (Arg42, Arg82, Arg132) on the barrel wall.

-

Mechanism: this compound's dipole orients itself to complement this internal field, effectively sliding through the constriction zone with minimal free energy cost.

Comparative Permeability Data

The following table summarizes the permeation efficiency of this compound relative to other

Table 1: Comparative Outer Membrane Permeability Coefficients (

| Antibiotic | Charge (pH 7.4) | Permeability Coeff. ( | Relative Rate (vs. Cephalothin) | Mechanism of Entry |

| This compound | Zwitterion (0) | 20 – 50 | High | OmpF / OmpC |

| Cephaloridine | Zwitterion (0) | ~50 | High | OmpF / OmpC |

| Ceftazidime | Anion (-1) | < 1.0 | Low | OmpF (Slow) |

| Cefotaxime | Anion (-1) | ~1.0 | Low | OmpF (Slow) |

| Imipenem | Zwitterion (0) | > 100 | Very High | OmpD (Specific) |

Data synthesized from Nikaido et al. and related kinetic studies [1, 2].[1]

Experimental Protocols for Validation

To validate these properties in a drug development pipeline, two primary assays are recommended: the Liposome Swelling Assay (for pure permeation kinetics) and the LC-MS/MS Whole-Cell Accumulation Assay (for physiological relevance).

Protocol 1: Liposome Swelling Assay (OmpF Reconstituted)

Purpose: To measure the specific permeation rate through a defined porin channel without interference from efflux pumps or hydrolysis.

Workflow:

-

Liposome Preparation:

-

Mix Phosphatidylcholine (PC) and Dicetylphosphate (DCP) (molar ratio 10:1).

-

Dry under

gas to form a thin film. -

Resuspend in buffer containing purified OmpF porin (10–20

g protein per -

Sonicate to form proteoliposomes.

-

-

Intraliposomal Entrapment:

-

Resuspend liposomes in 12 mM Stachyose (impermeant sugar) + 4 mM NAD-imidazole buffer (pH 6.0).

-

-

Swelling Reaction:

-

Dilute proteoliposomes into an isotonic solution of the test antibiotic (this compound).

-

Principle: If this compound enters the liposome, it increases the internal osmotic pressure. Water follows, causing the liposome to swell.

-

Detection: Monitor the decrease in Optical Density (OD) at 400 nm.

-

-

Calculation:

-

The initial rate of OD decrease (

) is proportional to the permeability coefficient (

-

Figure 2: Liposome Swelling Assay Workflow.

Protocol 2: LC-MS/MS Whole-Cell Accumulation

Purpose: To quantify the actual intracellular concentration of this compound in intact bacteria, accounting for the interplay of permeation and efflux.

Methodology:

-

Culture: Grow E. coli (or target strain) to mid-log phase (

). -

Incubation:

-

Aliquot 1 mL of culture.

-

Add this compound (final conc. e.g., 100

M). -

Incubate at 37°C for defined timepoints (e.g., 5, 10, 20 min).

-

-

Separation (Critical Step):

-

Layer the cell suspension over silicone oil (density

1.03 g/mL). -

Centrifuge at 13,000

for 1 min. -

Why: Cells pellet through the oil; extracellular drug remains in the aqueous supernatant. This stops the reaction instantly and removes extracellular drug.

-

-

Lysis & Extraction:

-

Remove oil/supernatant.

-

Lyse pellet with cold methanol:water (50:50) .

-

Centrifuge to remove debris.

-

-

Quantification:

-

Inject supernatant into LC-MS/MS .

-

Column: C18 Reverse Phase.

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

-

Transition: Monitor

481.1

-

-

Normalization:

-

Normalize total drug amount to cell number (CFU) or cell volume to calculate intracellular concentration (

).

-

Implications for Drug Design

The success of this compound provides a template for "Rule of Permeation" in Gram-negative discovery:

-

Zwitterionic Character is Superior: Where possible, balance anionic carboxylates with permanent cations (quaternary amines) rather than protonatable amines (which lose charge at high pH).

-

Dipole Optimization: Align the molecular dipole to match the porin's internal field.

-

Compactness: Maintain Molecular Weight < 600 Da to fit the physical constriction of OmpF/OmpC.

References

-

Nikaido, H. (1988).[2] "Bacterial resistance to antibiotics as a function of outer membrane permeability."[2][3] Journal of Antimicrobial Chemotherapy, 22(Suppl A), 17-22.[2] Link

-

Hardin, T. C., & Jennings, T. S. (1994). "this compound: Pharmacotherapy and Medical Review." Pharmacotherapy, 14(6), 657-68. Link

-

Le Goff, F., et al. (2020). "Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria." ACS Infectious Diseases, 6(6). Link

-

Fresenius Kabi. (2023). "this compound Data Sheet: Physicochemical Properties." Link

- Chapman, T. M., & Perry, C. M. (2003). "this compound: A Review of its Use in the Management of Hospitalized Patients with Pneumonia." Drugs, 63, 2157–2177.

Sources

Technical Guide: Cefepime Hydrolysis and Beta-Lactamase Interaction Dynamics

Executive Summary

This technical guide analyzes the biochemical stability of cefepime, a fourth-generation cephalosporin, against beta-lactamase enzymes.[1][2] Unlike third-generation cephalosporins, this compound utilizes a zwitterionic structure to accelerate periplasmic entry while leveraging bulky side-chains to resist enzymatic degradation.[3] However, this stability is not absolute. This document details the molecular mechanics of hydrolysis, kinetic profiling across Ambler classes, and the "Inoculum Effect" paradox, providing researchers with actionable protocols for evaluating enzymatic resistance.

Section 1: Molecular Mechanics of Stability

This compound’s efficacy is a function of two competing kinetic processes: periplasmic accumulation (influx) and enzymatic hydrolysis (efflux/degradation).

The Zwitterionic Advantage (Influx)

This compound possesses a quaternary

-

Mechanism: This neutrality allows rapid diffusion through the OmpF porin channels of Gram-negative outer membranes, significantly faster than anionic third-generation cephalosporins (e.g., ceftazidime).

-

Result: High periplasmic concentrations drive the binding equilibrium toward PBP (Penicillin-Binding Protein) saturation before beta-lactamases can effectively intercept the drug.

Steric Hindrance (Stability)

The C-7 position features a 2-aminothiazolyl-methoxyimino side chain.[4]

-

Function: This bulky group creates steric hindrance, preventing the catalytic serine residue of many Class A and Class C beta-lactamases from effectively accessing the beta-lactam ring.

-

The AmpC Interaction: this compound forms a stable acyl-enzyme complex with AmpC. The deacylation step (

) is extremely slow, effectively "trapping" the enzyme rather than being hydrolyzed by it. This is why this compound remains active against AmpC-producing Enterobacter spp. unless hyper-produced.

Figure 1: Kinetic competition between PBP binding and Beta-Lactamase hydrolysis, mediated by rapid porin influx.

Section 2: Enzymatic Profiles by Ambler Class

The susceptibility of this compound varies drastically across beta-lactamase classes.

| Ambler Class | Enzyme Examples | This compound Interaction Profile | Kinetic Characteristic |

| Class A | TEM-1, SHV-1 | Stable. Steric hindrance prevents hydrolysis. | High |

| Class A (ESBL) | CTX-M-15, KPC-2 | Labile. Active site mutations widen the pocket, allowing accommodation of the C-7 side chain. | High |

| Class B (MBL) | NDM-1, VIM-2 | Labile. Zinc-mediated hydrolysis bypasses steric hindrance. | Very High |

| Class C | AmpC (P99) | Stable (Transient). Forms stable acyl-enzyme complex. | Low |

| Class D | OXA-48 | Variable. Generally weak hydrolysis, but specific variants (OXA-163) confer resistance. | Moderate |

Section 3: Kinetic Analysis & Experimental Protocols

To quantify the stability of this compound, researchers must determine the catalytic efficiency (

Protocol: Direct UV Hydrolysis Assay

Principle: The beta-lactam ring of this compound absorbs UV light. Hydrolysis disrupts the conjugation, causing a decrease in absorbance.

Reagents:

-

Buffer: 50 mM Sodium Phosphate (pH 7.0) or 10 mM HEPES (avoid buffers with high UV absorbance).

-

Substrate: this compound (Analytical Grade), stock 10 mM in water.

-

Enzyme: Purified Beta-Lactamase (concentration determined by Bradford assay).

Workflow:

-

Baseline Correction: Warm spectrophotometer to 37°C. Blank with buffer.

-

Wavelength Selection: Monitor Absorbance at 260 nm (this compound

).-

Note: The extinction coefficient difference (

) for this compound hydrolysis at 260 nm is approximately -10,000 M⁻¹cm⁻¹ . This value must be verified experimentally for your specific buffer conditions.

-

-

Reaction Initiation:

-

Add enzyme to cuvette (final conc. 1-10 nM for ESBLs, higher for AmpC).

-

Add this compound (Range: 10

M to 500

-

-

Data Acquisition: Record linear decrease in absorbance for initial 60 seconds.

Calculation

Calculate initial velocity (

Figure 2: Step-by-step workflow for determining catalytic parameters of this compound hydrolysis.

Section 4: The this compound-Hydrolysis Paradox (Inoculum Effect)[5]

A critical phenomenon in this compound research is the Inoculum Effect (IE) .[5]

-

Observation: this compound may appear susceptible at standard inoculum (

CFU/mL) but resistant at high inoculum ( -

Mechanism: Even if an enzyme (like AmpC) has a low turnover number (

) for this compound, a massive density of bacteria produces enough enzyme to "soak up" the drug. The periplasmic concentration drops below the threshold required to saturate PBPs, leading to therapeutic failure. -

Implication: In drug development,

values alone are insufficient. Time-kill curves at varying inocula are mandatory to validate efficacy.

References

-

Bush, K., & Jacoby, G. A. (2010). Updated functional classification of beta-lactamases. Antimicrobial Agents and Chemotherapy.[5][6][7] Link

-

Nikaido, H. (2003). Molecular basis of bacterial outer membrane permeability revisited. Microbiology and Molecular Biology Reviews. Link

-

Endimiani, A., et al. (2008). this compound: a reappraisal in an era of increasing antimicrobial resistance. The Lancet Infectious Diseases. Link

-

Queenan, A. M., et al. (2014). Carbapenemases: the versatile beta-lactamases. Clinical Microbiology Reviews. Link

-

Thomson, K. S., & Moland, E. S. (2001). this compound, piperacillin-tazobactam, and the inoculum effect in tests with extended-spectrum beta-lactamase-producing Enterobacteriaceae. Antimicrobial Agents and Chemotherapy.[5][6][7] Link

Sources

- 1. This compound: a new fourth-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of the inoculum effect on this compound activity against AmpC-hyperproducing Enterobacter spp.: insights into resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

Technical Guide: Cefepime Mode of Action on Bacterial Cell Wall Synthesis

Executive Summary

Cefepime is a fourth-generation cephalosporin distinguished by its zwitterionic molecular architecture.[1][2][3] Unlike third-generation predecessors (e.g., ceftazidime), this compound possesses a quaternary ammonium group at the C-3 position. This structural innovation confers a net neutral charge, facilitating rapid transport across the outer membrane of Gram-negative bacteria via OmpF porins—a "Trojan Horse" entry mechanism.

Upon periplasmic entry, this compound exhibits a high-affinity, multi-target binding profile against Penicillin-Binding Proteins (PBPs). Specifically, it targets PBP3 (causing filamentation) and PBP1a/1b (causing rapid lysis) in Escherichia coli and Pseudomonas aeruginosa. This guide details the molecular mechanism, quantitative binding data, and the standard fluorescent validation protocol (Bocillin FL) used in modern drug discovery.

Molecular Architecture & Pharmacodynamics

The superior potency of this compound over earlier generations is not solely due to PBP binding, but rather its hydrodynamic efficiency .

The Zwitterionic Advantage

Most beta-lactams are anionic (negatively charged) at physiological pH. This creates electrostatic repulsion with the negatively charged lipopolysaccharide (LPS) layer of Gram-negative bacteria.

-

This compound Structure: Contains a positively charged quaternary N-methylpyrrolidine group at the C-3 position and a negatively charged carboxyl group at C-4.

-

Net Charge: Neutral (Zwitterion).

-

Result: The molecule aligns with the electric field inside porin channels (OmpF/OmpC), accelerating diffusion into the periplasmic space.

Visualization: The Entry Pathway

The following diagram illustrates the differential entry and target engagement of this compound compared to standard anionic beta-lactams.

Figure 1: Kinetic pathway of this compound from extracellular entry to peptidoglycan synthesis inhibition.[2]

The Target: Penicillin-Binding Proteins (PBPs)[2][4][5][6][7][8]

This compound acts as a suicide substrate. It mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor. When the PBP enzyme attempts to cross-link this "false" substrate, the beta-lactam ring opens and covalently acylates the active site serine residue, permanently inactivating the enzyme.

Quantitative Affinity Profile (IC50)

The table below summarizes the inhibitory concentration (IC50) of this compound against key PBPs. Note the distinction between E. coli and P. aeruginosa.[4]

| Target Organism | PBP Target | This compound IC50 (µg/mL) | Physiological Effect of Inhibition |

| E.[2][5] coli (K-12) | PBP 3 | 0.03 - 0.04 | Primary Target. Septum formation block (Filamentation). |

| PBP 1a/1b | 1.5 - 3.0 | Cell lysis (Rapid bactericidal activity). | |

| PBP 2 | 0.25 | Rod shape maintenance (Sphering). | |

| P. aeruginosa | PBP 3 | < 0.0025 | Primary Target. Filamentation.[5] |

| PBP 1b/1c | 0.035 - 0.75 | Lysis.[6] | |

| PBP 2 | > 25.0 | Low affinity (Ineffective target). |

Data synthesized from Pucci et al. and ASM Journals [1, 2].

Key Insight: In P. aeruginosa, this compound has extremely high affinity for PBP3 (filamentation) and PBP1 (lysis), but virtually no affinity for PBP2. This contrasts with carbapenems (e.g., imipenem), which strongly target PBP2.[5]

Experimental Validation: Bocillin FL Binding Assay

To validate this compound's mechanism or screen for resistance (e.g., modified PBPs), we utilize the Bocillin FL fluorescent penicillin assay. This replaces hazardous radiolabeling (

Principle

This is a competition assay .

-

Membranes are treated with non-fluorescent this compound (the test drug).

-

This compound binds its specific PBP targets, blocking the active sites.[7]

-

Bocillin FL (fluorescent penicillin) is added.[8] It binds only to remaining open PBPs.

-

Result: If this compound works, you see a loss of fluorescence at the specific molecular weight of the target PBP on an SDS-PAGE gel.

Detailed Protocol

Reagents:

-

Bocillin FL Penicillin (Thermo Fisher or equivalent).

-

Membrane preparation buffer (50mM Sodium Phosphate, pH 7.0).

-

Sarkosyl (Sodium lauroyl sarcosinate) for membrane solubilization.

Workflow:

-

Membrane Preparation:

-

Harvest bacteria at mid-log phase (

). -

Lyse via sonication. Centrifuge at 100,000 x g for 45 mins to pellet membranes.

-

Resuspend pellet in phosphate buffer.[9]

-

Critical Step: Determine total protein concentration (BCA assay) to normalize loading.

-

-

This compound Incubation (Competition):

-

Aliquot membrane proteins (50–100 µg per tube).

-

Add this compound at varying concentrations (e.g., 0.1x, 1x, 10x MIC).

-

Incubate at 35°C for 30 minutes . (Allows acylation of PBPs).

-

-

Labeling:

-

Add Bocillin FL to a final concentration of 10–20 µM.

-

Incubate at 35°C for 30 minutes .

-

-

Denaturation & Separation:

-

Add 5x SDS-PAGE loading buffer. Boil for 3 minutes.

-

Load onto 10% Tris-Glycine SDS-PAGE gel.

-

-

Imaging:

-

Scan gel using a fluorimager (Excitation: 488nm / Emission: 520nm).

-

Analysis: A "blank" band at the molecular weight of PBP3 indicates this compound successfully bound and blocked that target.

-

Visualization: Assay Logic

Figure 2: Logical flow of the Bocillin FL competition assay for PBP profiling.

Resistance Mechanisms & Stability[1]

AmpC Beta-Lactamase Stability

This compound is often effective against organisms producing AmpC beta-lactamases (e.g., Enterobacter spp., Citrobacter spp.) where 3rd generation cephalosporins fail.

-

Mechanism: this compound forms a stable acyl-enzyme complex with AmpC. While it binds to the beta-lactamase, the hydrolysis rate is extremely slow (

is very low). -

Steric Hindrance: The bulky C-3 side chain orients the molecule in a way that resists the hydrolytic water molecule attack in the enzyme's active site [3].

Resistance Limitations

Despite its stability, this compound is susceptible to:

-

ESBLs (Extended-Spectrum Beta-Lactamases): Class A enzymes (TEM, SHV, CTX-M) can hydrolyze this compound efficiently.

-

Efflux Pumps: In P. aeruginosa, upregulation of MexXY-OprM can pump this compound out before it saturates PBP targets.

References

-

Pucci, M. J., et al. (1991). Comparison of this compound, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329.[4] Antimicrobial Agents and Chemotherapy.[1][3][5][10]

-

Davies, T. A., et al. (2008). Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy.[1][3][5][10]

-

Endimiani, A., et al. (2008).[6] this compound: a reappraisal in an era of increasing antimicrobial resistance.[2] Therapeutics and Clinical Risk Management.

-

Zhao, G., et al. (2004). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins.[11] Antimicrobial Agents and Chemotherapy.[1][3][5][10]

-

NCBI Bookshelf. (2023). This compound Mechanism of Action. StatPearls.

Sources

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound microbiologic profile and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of this compound, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 7. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Preparation of Cefepime Stock Solutions for In Vitro Assays

Abstract & Scope

Cefepime is a fourth-generation, broad-spectrum cephalosporin widely used in antimicrobial susceptibility testing (AST) and pharmacokinetic studies. Unlike earlier generations, this compound is a zwitterion, a chemical property that enhances its penetration through the outer membrane of Gram-negative bacteria but also imposes specific constraints on solvent pH and stability.

This guide provides a rigorous protocol for preparing this compound stock solutions. It addresses the common sources of experimental error: failure to correct for potency, improper pH buffering leading to hydrolysis, and thermal degradation. This protocol is designed to meet CLSI M100 and USP standards for laboratory use.

Chemical & Physical Properties

Understanding the molecule is prerequisite to proper handling.

-

Compound: this compound Hydrochloride (often supplied as a monohydrate).[1][2][3]

-

Mechanism: Covalently binds to Penicillin-Binding Proteins (PBPs), specifically PBP 2 and 3, inhibiting peptidoglycan cross-linking.

-

Zwitterionic Nature: Contains a quaternary ammonium group (positive charge) and a carboxyl group (negative charge). This net-neutral state at physiological pH allows rapid porin transit.

-

Solubility: Highly soluble in water (>100 mg/mL) and 0.9% Sodium Chloride.

-

Stability Profile:

-

pH Sensitivity: Maximum stability occurs between pH 4.0 and 6.0 . In alkaline conditions (pH > 7.5), the beta-lactam ring undergoes rapid hydrolysis.

-

Thermolability: this compound degrades into N-methylpyrrolidine (NMP) at room temperature. Solutions darken from pale yellow to amber/orange as degradation proceeds.

-

Critical Calculations: The Potency Correction

STOP: Do not calculate mass based solely on molecular weight. Antibiotic powders are rarely 100% pure active moiety. You must adjust for the "As-Is" potency found on the manufacturer's Certificate of Analysis (CoA).

The Formula

Example Calculation

-

Target Stock Concentration: 10,000 µg/mL (10 mg/mL)

-

Target Volume: 10 mL

-

Potency (from CoA): 850 µg/mg (0.85 mg active drug per mg powder)

Result: You must weigh 117.65 mg of powder to achieve a true 10 mg/mL active concentration in 10 mL of solvent.

Protocol: Preparation of Stock Solution (10 mg/mL)

Reagents & Equipment[1][4][5][6]

-

This compound Hydrochloride Powder (USP/Reagent Grade).[4]

-

Solvent: Sterile Distilled Water (dH₂O) or 0.9% Saline.

-

Note: Avoid Phosphate Buffered Saline (PBS) for high-concentration stocks if freezing, as phosphate salts can precipitate or shift pH upon freezing.

-

-

0.22 µm Polyethersulfone (PES) or PVDF Syringe Filter (Low protein binding).

-

Sterile 15 mL conical tubes (polypropylene).

-

Cryovials (1.5 mL).

Workflow Diagram

The following logic flow ensures sterility and stability preservation.

Figure 1: Step-by-step workflow for the preparation of sterile this compound stock solutions. Note the critical prohibition of autoclaving.

Step-by-Step Methodology

-

Calculate: Determine the required mass using the potency formula above.

-

Weigh: Weigh the this compound powder into a sterile tube.

-

Initial Dissolution: Add approximately 80% of the final volume of sterile dH₂O.

-

Reasoning: Adding the full volume immediately makes it difficult to adjust if the powder displacement volume is significant (though negligible at 10 mg/mL, it is good practice).

-

-

Mix: Vortex gently until fully dissolved. The solution should be clear to pale yellow.

-

QS (Quantity Sufficient): Add solvent to reach the final target volume.

-

Sterilization: Draw the solution into a syringe and push through a 0.22 µm PES filter into a fresh sterile tube.

-

Warning:NEVER autoclave this compound. Beta-lactams are heat-labile and will be destroyed.

-

-

Aliquoting: Dispense into single-use aliquots (e.g., 500 µL) in cryovials to avoid freeze-thaw cycles.

-

Storage: Place immediately at -20°C (stable for ~1 month) or -80°C (stable for 6 months).

Quality Control & Stability Logic

Visual Inspection Criteria

| Observation | Status | Action |

| Clear / Colorless | Optimal | Proceed with use. |

| Pale Yellow | Acceptable | Standard for concentrated stocks. |

| Amber / Orange | Degraded | Discard. Significant hydrolysis has occurred. |

| Precipitate | Failed | Solubility limit exceeded or wrong solvent. Discard. |

Stability & Degradation Pathway

This compound is less stable than ceftazidime or ceftriaxone. The degradation is driven by temperature and alkalinity.

Figure 2: Degradation logic. Exposure to heat or high pH catalyzes the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive.

Troubleshooting Guide

Issue: Solution is cloudy after thawing.

-

Cause: Precipitation due to "salting out" in phosphate buffers or incomplete initial dissolution.

-

Fix: Vortex vigorously. If it does not clear, discard. Use water for the next stock preparation instead of PBS.

Issue: MIC values are consistently too high (Resistance false positive).

-

Cause: Potency was not calculated (under-dosing) or stock degraded.

-

Fix: Verify CoA potency. Ensure stock was stored at -80°C and not freeze-thawed multiple times.

Issue: Solution turned dark yellow overnight at 4°C.

-

Cause: this compound is unstable even at 4°C for extended periods (24-48h max).

-

Fix: Prepare fresh daily or use frozen aliquots only.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[5] Performance Standards for Antimicrobial Susceptibility Testing (M100). 34th Edition.[5] [Link]

-

U.S. Food and Drug Administration (FDA). (2007). Maxipime (this compound Hydrochloride) Prescribing Information. [Link][6]

-

Fubara, J. et al. (2000). Stability of this compound during Continuous Infusion. Antimicrobial Agents and Chemotherapy.[1][7][5][6][8][9] [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. This compound Reporting Strategies for Carbapenemase-producing Isolates of Enterobacterales [clsi.org]

- 6. globalrph.com [globalrph.com]

- 7. Stability and Antibacterial Activity of this compound during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Application Note: Maximizing Cefepime Stability in Pre-Clinical and Clinical Assays

Executive Summary

Cefepime is a fourth-generation cephalosporin characterized by a zwitterionic structure that penetrates the outer membrane of Gram-negative bacteria rapidly. However, its quaternary ammonium group renders it chemically unstable compared to third-generation cephalosporins. This instability manifests as the hydrolysis of the beta-lactam ring and the release of N-methylpyrrolidine (NMP) , a degradation product that can confound pharmacokinetic (PK) analysis and alter Minimum Inhibitory Concentration (MIC) results.

This guide provides a definitive technical framework for handling this compound in laboratory settings. It synthesizes degradation kinetics across various media (Serum, Mueller-Hinton Broth, Saline, Peritoneal Dialysate) and details a self-validating HPLC protocol to ensure data integrity in drug development pipelines.

Mechanism of Instability

The primary driver of this compound instability is temperature- and pH-dependent hydrolysis. Unlike many beta-lactams where the primary degradation is simple ring opening, this compound undergoes a specific cleavage at the C-3 position.

The Degradation Pathway

The quaternary nitrogen at the C-3 position is a good leaving group. Under elevated temperatures (>25°C) or physiological pH, the molecule degrades into the inactive epimer and N-methylpyrrolidine (NMP). This reaction is autocatalytic : NMP is a base; as it accumulates, it raises the pH of the solution, which in turn accelerates further degradation.

Visualization of Degradation Logic

The following diagram illustrates the critical decision points and chemical pathways affecting this compound stability in the lab.

Figure 1: Autocatalytic degradation pathway of this compound. Note the positive feedback loop where NMP accumulation raises pH, further accelerating loss of potency.

Stability Data Summary

The following data aggregates findings from clinical stability studies (IV admixtures, PD solutions) and laboratory media assessments.

Table 1: this compound Stability Thresholds (T90)

T90 = Time to reach 90% of initial concentration.[1]

| Medium | Temperature | Stability Duration (T90) | Notes |

| 0.9% Saline / D5W | 4°C (Refrigerated) | 7 - 14 Days | Ideal for stock storage if frozen is unavailable. |

| 0.9% Saline / D5W | 20-25°C (Room Temp) | 24 Hours | Limit benchtop work to <24h. |

| 0.9% Saline / D5W | 37°C (Body Temp) | 10 - 13 Hours | Critical: Unstable during prolonged infusions. |

| Mueller-Hinton Broth | 37°C | ~12 - 16 Hours | Significant degradation during standard 24h MIC tests. |

| Human Serum | 4°C | ~55 Days | Stable for batch processing of clinical samples. |

| Human Serum | 25°C | < 24 Hours | Process immediately or freeze. |

| Human Serum | 37°C | < 10 Hours | Rapid degradation; keep samples on ice. |

| Peritoneal Dialysate | 37°C | 48 Hours | Surprisingly stable in PD solutions (pH buffered). |

Key Insight for Researchers: In Mueller-Hinton Broth (MHB) at 37°C, this compound levels can drop below 90% within 12-16 hours. If your MIC assay requires 20-24 hour incubation, you may observe "MIC Creep" (false resistance) because the effective drug concentration at the end of the assay is lower than the initial inoculum exposure.

Protocol: Validated HPLC Quantification Method

To verify stability in your specific matrix, use this "Self-Validating" HPLC protocol. This method separates the parent drug from the NMP degradant.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or equivalent), 5 µm, 4.6 mm x 250 mm.

-

Mobile Phase:

-

Buffer: 20 mM Ammonium Acetate or Phosphate Buffer (adjusted to pH 4.0 - 5.0 with acetic acid).

-

Solvent: Acetonitrile (ACN).[2]

-

Ratio: 92:8 (Buffer:ACN) or 90:10.

-

-

Flow Rate: 1.0 - 1.5 mL/min (Adjust for column pressure).

-

Detection: UV at 254 nm (optimal for this compound core) or 260 nm.

-

Injection Volume: 10 - 20 µL.

-

Temperature: Ambient (25°C).

Standard Preparation (Self-Validation Step)

-

Stock Solution: Dissolve this compound HCl reference standard in Mobile Phase Buffer to 1 mg/mL. Use immediately or freeze at -80°C.

-

Degradation Check (System Suitability):

-

Take an aliquot of the stock.

-

Heat at 60°C for 30 minutes.

-

Inject this "stressed" sample.

-

Validation Criteria: You must see the appearance of a secondary peak (NMP/degradants) distinct from the main this compound peak. If the peaks co-elute, adjust Mobile Phase ACN % down (e.g., to 5%) to increase retention of the main peak.

-

Protocol: Stability Assessment Workflow

This workflow is designed for researchers testing this compound stability in a new biological matrix (e.g., cell culture media, synthetic urine).

Figure 2: Step-by-step workflow for determining stability half-life in novel media.

Detailed Steps:

-

Preparation: Prepare the matrix (e.g., MHB). Spike this compound to a clinically relevant concentration (e.g., 50 µg/mL).[3]

-

Baseline (T0): Immediately remove an aliquot, dilute in Mobile Phase (chill to 4°C), and inject or freeze at -80°C. Do not store at -20°C for long periods as slow freezing can accelerate degradation in some buffers.

-

Incubation: Place aliquots in the target environments (incubator, fridge, bench).

-

Sampling: At defined intervals (e.g., 4, 8, 12, 24 hours), remove aliquots.

-

Visual Check: Record color. A shift to amber indicates NMP formation.

-

Analysis: Thaw all samples simultaneously and run the HPLC sequence.

-

Calculation: Plot % Remaining vs. Time. Calculate the degradation rate constant (

) using first-order kinetics:

Best Practices & Troubleshooting

Handling Stock Solutions

-

Solvent: Water or 0.9% Saline is preferred. Avoid alkaline buffers.

-

Storage:

-

Powder: Store at 2-8°C (protect from light).

-

Reconstituted: Stable for 24h at 2-8°C. Discard after 24h.

-

Frozen: -20°C is acceptable for <1 month. -80°C is preferred for long-term storage (up to 3 months).

-

Impact on MIC Testing

-

The Issue: Standard MIC protocols (CLSI/EUCAST) involve 16-20h incubation. This compound degrades significantly by hour 16 at 37°C.

-

Mitigation:

-

Read MICs as early as permitted (e.g., 16h) rather than extending to 24h.

-

Ensure broth pH is strictly 7.2–7.4. Higher pH (7.6+) will drastically shorten the half-life.

-

For time-kill curves extending beyond 12 hours, consider supplementing the media with fresh drug or using continuous flow models to mimic in vivo dosing.

-

References

-

Viaene, E., et al. (2002). Kinetics of degradation of this compound hydrochloride in various aqueous based solutions. ResearchGate.[4]

-

Dooley, D. P., et al. (1999). Stability of this compound in peritoneal dialysis solution.[5] PubMed.

-

Elkhaïli, H., et al. (1997).[3][5] High-performance liquid chromatographic assay for this compound in human serum. Journal of Chromatography B.

-

Sprauten, P. F., et al. (2003).[5] Stability and Antibacterial Activity of this compound during Continuous Infusion.[4][5][6][7] Antimicrobial Agents and Chemotherapy.[4][5][6][8][9]

-

Behin, S., et al. (2013). Stability Studies of this compound Hydrochloride by Stability Indicating RP-HPLC Method. International Journal of Pharmaceutical Sciences and Nanotechnology.

Sources

- 1. Influence of pH, temperature and buffers on this compound degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability and antibacterial activity of this compound during continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability Studies of this compound Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 9. cromlab-instruments.es [cromlab-instruments.es]

Application Note: Reconstitution and Stability of Cefepime Hydrochloride for Research

Abstract

Cefepime is a fourth-generation cephalosporin antibiotic widely used in antimicrobial susceptibility testing (AST), time-kill kinetics, and efficacy studies in animal models. Unlike clinical administration, where immediate sterility and isotonicity are the primary concerns, research applications demand precise concentration control and extended stability. This guide addresses the physicochemical challenges of this compound—specifically its pH-dependent degradation and the critical distinction between pure research-grade this compound HCl and clinical admixtures containing L-arginine.

Introduction & Mechanism

This compound exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), specifically PBP 2 and 3, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. Its zwitterionic structure allows rapid penetration through the outer membrane porins of Gram-negative bacteria.

The "L-Arginine Factor" in Research

Researchers must identify their source material before reconstitution.

-

Pure this compound HCl (Research Grade): A crystalline powder. Aqueous solutions are acidic (pH ~2-3). Requires careful buffering for biological assays to prevent cellular toxicity due to acidity.

-

This compound for Injection (Clinical Grade): A dry mixture of this compound HCl and L-Arginine (approx. 725 mg Arginine per 1 g this compound).[1] L-Arginine is added to adjust the pH to 4.0–6.0 upon reconstitution.[1][2][3] Note: The presence of arginine may interfere with specific metabolic assays or mass spectrometry workflows.

Physicochemical Properties & Critical Parameters[4][5]

| Parameter | Specification | Critical Insight |

| Molecular Weight | 571.50 g/mol (HCl monohydrate) | Use this MW for Molar calculations, not the free base MW (480.5 g/mol ). |

| Solubility (Water) | > 100 mg/mL | Highly soluble.[4] Sonication may be required for saturation.[4] |

| Solubility (PBS) | ~ 10 mg/mL | Warning: Solubility decreases in high salt/buffered solutions.[4] |

| Solubility (DMSO) | ~ 100 mg/mL | Preferred solvent for long-term frozen stock storage. |

| Optimal Stability pH | pH 4.0 – 6.0 | Degradation accelerates exponentially at pH > 7.0. |

| Appearance | White to pale yellow powder | Red/Purple solution indicates extensive degradation. |

Stability & Degradation Logic

This compound degradation follows pseudo-first-order kinetics and is highly temperature and pH-dependent.[5] The beta-lactam ring is susceptible to hydrolysis in alkaline environments.

-

pH 4-6: Maximum stability (weeks at -20°C).[6]

-

pH 7.4 (Physiological): Rapid degradation (t½ < 10 hours at 37°C).

-

Implication: Never store this compound stock solutions in PBS or cell culture media. Reconstitute in water or DMSO, and dilute into physiological buffers immediately prior to use.

Experimental Workflows (Visualized)

Reconstitution Decision Tree

The following diagram illustrates the decision logic for solvent selection based on the intended downstream application.

Figure 1: Decision matrix for solvent selection and workflow planning to ensure this compound stability.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock Solution (100 mg/mL)

Best for: Long-term storage, MIC assays, High-throughput screening.

Materials:

-

This compound Hydrochloride (Pure research grade preferred).

-

Solvent: Anhydrous DMSO (for -20°C storage) OR Sterile Water for Injection (for immediate use).

-

0.22 µm PES (Polyethersulfone) syringe filter.

Steps:

-

Calculate: Determine the mass required.

-

Formula:

-

Correction: Adjust for potency if given (e.g., if potency is 900 µg/mg, divide mass by 0.9).

-

-

Weigh: Accurately weigh this compound powder into a sterile polypropylene tube.

-

Solubilize:

-

Add 80% of the calculated solvent volume.

-

Vortex vigorously for 30-60 seconds.

-

Note: If using water, the solution may be acidic. If using DMSO, the solution will warm slightly (exothermic).

-

Add remaining solvent to reach final volume.

-

-

Sterilization: Filter sterilize using a 0.22 µm PES filter. Do not use Nylon filters with acidic aqueous this compound solutions as they may bind drug.

-

Aliquot & Store:

-

Dispense into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

-

Storage: -20°C or -80°C. Stable for 3-6 months in DMSO; 1 month in Water at -20°C.

-

Protocol B: Preparation of Working Solution for MIC (Broth Microdilution)

Reference Standard: CLSI M07 guidelines.

Materials:

Steps:

-

Thaw: Thaw stock solution at room temperature. Vortex to ensure homogeneity.

-

Intermediate Dilution:

-

Dilute the stock solution 1:10 in sterile water (not broth yet) to create a 10 mg/mL intermediate.

-

Reasoning: Reduces DMSO concentration (if used) and prevents immediate pH shock to the broth.

-

-

Final Dilution:

-

Dilute the intermediate into CAMHB to achieve 2x the highest desired test concentration (e.g., if testing 256 µg/mL, prepare 512 µg/mL).

-

Perform serial 2-fold dilutions in CAMHB across the 96-well plate.

-

-

Inoculation: Add bacterial suspension.[4]

-

Incubation: 35 ± 2°C for 16-20 hours.

-

Validation: Check the positive control well (growth) and negative control well (sterility).

Quality Control & Troubleshooting

Visual Inspection[1][8]

-

Clear/Pale Yellow: Optimal.

-

Dark Yellow/Amber: Significant degradation (>10%).[4][8] Discard.

-

Red/Purple: Advanced hydrolysis. Do not use.

-

Precipitate: Likely concentration too high for the solvent (e.g., >10 mg/mL in PBS) or temperature too low (crystal formation). Warm to 37°C and vortex.

HPLC Validation Method

For researchers requiring precise concentration verification (e.g., PK/PD studies).

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Retention Time: Approx 6-8 minutes.

pH Compatibility Table

| Solvent/Buffer | Initial pH | Stability Window (25°C) | Recommendation |

| Water (Pure) | 3.0 - 4.0 | 24 - 48 hours | Best for aqueous stock. |

| PBS (pH 7.4) | 7.4 | < 12 hours | Use immediately. |

| Cell Media (DMEM) | 7.2 - 7.4 | < 12 hours | Add drug just before assay. |

| 0.9% Saline | 4.5 - 7.0 | 24 hours | Good for animal injection. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. [Link]

-

Viaene, E., et al. (2002). Stability and compatibility of this compound in comparison with ceftazidime for potential administration by continuous infusion. Journal of Antimicrobial Chemotherapy, 50(6), 815–821. [Link]

-

Fekade, S., et al. (2020). Stability of this compound in pH-Neutral Peritoneal Dialysis Solutions. Peritoneal Dialysis International. [Link]

-

PubChem. (2023). This compound Hydrochloride Compound Summary. National Library of Medicine. [Link]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. mims.com [mims.com]

- 3. drugs.com [drugs.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101239065B - Method for preparing this compound dihydrochloride and L-arginine mixed powder - Google Patents [patents.google.com]

- 7. Establishing the reference broth microdilution MIC method for this compound-taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability of this compound in pH-Neutral Peritoneal Dialysis Solutions Packaged in Dual-Compartment Bags - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Cefepime & The Inoculum Effect

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Why Cefepime MIC Varies

Researchers often observe frustrating variability in this compound Minimum Inhibitory Concentration (MIC) values, particularly against Gram-negative pathogens like Enterobacterales and Pseudomonas aeruginosa. While experimental error is always a possibility, a significant contributing factor is a well-documented microbiological phenomenon known as the inoculum effect . This guide provides an in-depth exploration of this effect, offering troubleshooting advice, validated protocols, and the mechanistic basis to empower you to generate more consistent and clinically relevant data.

The inoculum effect describes the situation where the MIC of an antibiotic increases as the starting number of bacteria (the inoculum) in the test increases.[1] this compound is particularly susceptible to this phenomenon, especially when tested against bacteria that produce β-lactamase enzymes, such as AmpC or Extended-Spectrum β-Lactamases (ESBLs).[2][3][4] Understanding and controlling for this effect is critical, as a high bacterial load in a patient could render this compound ineffective, even when standard laboratory tests suggest susceptibility.[5][6]

Frequently Asked Questions (FAQs)

Q1: What exactly is the inoculum effect?

The inoculum effect is an in vitro phenomenon where the MIC of an antimicrobial agent increases with a higher initial bacterial density.[1] For this compound, an inoculum effect is typically defined as an eightfold or greater increase in the MIC when tested with a high inoculum (e.g., 5 x 10⁷ CFU/mL) compared to the standard inoculum (5 x 10⁵ CFU/mL).[3][5][6][7][8][9]

Q2: Why is this compound particularly prone to this effect?

The primary mechanism is enzymatic degradation.[4] Many target bacteria, such as AmpC-hyperproducing Enterobacter spp. or ESBL-producing E. coli and Klebsiella pneumoniae, produce β-lactamase enzymes.[2][5][6][8] At a standard inoculum, the concentration of this compound may be sufficient to inhibit the bacteria. However, at a higher inoculum, the sheer number of bacteria results in a higher concentration of β-lactamase enzymes in the test well. This increased enzyme concentration can hydrolyze and inactivate this compound more effectively, leading to bacterial growth at concentrations that would normally be inhibitory.[5][6]

Q3: Which organisms are most commonly associated with the this compound inoculum effect?

This effect is most pronounced in Gram-negative bacteria that produce β-lactamases. Key examples include:

-

Enterobacterales (e.g., Enterobacter cloacae, Klebsiella pneumoniae, E. coli) : Especially strains that hyperproduce AmpC or produce ESBLs.[2][5][6][8]

-

Pseudomonas aeruginosa : Known for both inducible AmpC and other resistance mechanisms.[4][10]

Q4: What are the clinical implications of this in vitro effect?

The inoculum effect observed in the lab may predict therapeutic failure in clinical situations involving high bacterial loads, such as in abscesses, pneumonia, or severe sepsis.[2][3][4] An isolate might test as "Susceptible" with a low MIC at a standard inoculum, but in the patient, where the bacterial density at the infection site is much higher, the effective MIC could be in the resistant range, leading to treatment failure.[10][11] This has led regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) to revise this compound breakpoints to include a "Susceptible Dose-Dependent" (SDD) category to account for some of these discrepancies.[12][13]

Troubleshooting Guide: Investigating Inconsistent this compound MICs

This section is designed to help you diagnose and solve common issues related to this compound MIC testing in your laboratory.

Problem 1: High variability in this compound MICs for the same isolate across different experiments.

-

Underlying Cause: The most likely culprit is inconsistent inoculum preparation. The CLSI guidelines specify a target inoculum of 5 x 10⁵ CFU/mL, but allow a range from 2 x 10⁵ to 8 x 10⁵ CFU/mL.[14] For β-lactamase producers, even minor shifts within this "acceptable" range can cause a 2-fold or greater change in the measured MIC.[14]

-

Solution: Rigorous Inoculum Standardization. Your protocol must be precise and reproducible. Minor variations in turbidity when preparing the 0.5 McFarland standard can lead to significant differences in the final CFU/mL.

-

Self-Validation Check: Always perform a colony count verification for your inoculum preparation, especially when establishing or troubleshooting a protocol. Plate a dilution of your final inoculum from a control well (without antibiotic) and confirm that the count is within the target range.[15]

-

Expert Tip: Use a calibrated densitometer to read your McFarland standards. Visual comparison is subjective and a common source of error. The absorbance at 625 nm should be between 0.08 and 0.13 for a 0.5 McFarland standard.[15]

-

Caption: Decision-making flowchart for investigating the this compound inoculum effect.

Data Presentation: Expected MIC Shifts

The following table provides representative data illustrating the impact of inoculum size on this compound MICs for different bacterial phenotypes.

| Organism / Phenotype | Standard Inoculum MIC (µg/mL)(~5x10⁵ CFU/mL) | High Inoculum MIC (µg/mL)(~5x10⁷ CFU/mL) | Fold Increase | Inoculum Effect? |

| E. coli (ESBL-producer) | 2 | 64 | 32x | Yes |

| Enterobacter cloacae (AmpC-hyperproducer) | 4 | >256 | >64x | Yes |

| P. aeruginosa (Wild-Type) | 1 | 2 | 2x | No |

| E. coli ATCC® 25922™ (QC Strain) | 0.25 | 0.5 | 2x | No |

| Data are illustrative, based on findings from published studies. [5][6][8] |

Mechanistic Deep Dive: β-Lactamase vs. This compound

The inoculum effect is fundamentally a numbers game governed by enzyme kinetics.

-

Low Inoculum: The number of this compound molecules vastly outnumbers the β-lactamase enzymes. The enzymes become saturated, and enough free this compound remains to bind to its targets (Penicillin-Binding Proteins) and kill the bacteria.

-

High Inoculum: The bacterial density is 100-fold higher, meaning the concentration of β-lactamase enzymes is also ~100-fold higher. [5][6]These enzymes can now efficiently hydrolyze a much larger quantity of this compound. The concentration of active this compound rapidly falls below the inhibitory threshold, allowing the bacteria to survive and grow.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. This compound, piperacillin-tazobactam, and the inoculum effect in tests with extended-spectrum beta-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of the inoculum effect on this compound activity against AmpC-hyperproducing Enterobacter spp.: insights into resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The inoculum effect of antibiotics against CTX-M-extended-spectrum β-lactamase-producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Influence of borderline this compound MIC on the outcome of this compound-susceptible Pseudomonas aeruginosa bacteremia treated with a maximal this compound dose: a hospital-based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Failure of Current this compound Breakpoints To Predict Clinical Outcomes of Bacteremia Caused by Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Impact of Revised this compound Breakpoint in Patients With Enterobacteriaceae Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved Accuracy of this compound Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Cefepime & β-Lactamase Inhibitors: A Technical Guide for Researchers

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving cefepime's efficacy through the use of β-lactamase inhibitors. This guide is designed to move beyond standard protocols to address the specific, nuanced challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when designing and interpreting experiments with this compound and β-lactamase inhibitors.

Q1: We've identified an ESBL-producing E. coli isolate, but the addition of tazobactam to this compound isn't reducing the MIC as much as expected. What could be happening?

A1: This is a common issue that can stem from several factors beyond a simple ESBL presence.

-